Navigating the Synthesis and Potential of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one: A Technical Guide for Chemical Researchers
Navigating the Synthesis and Potential of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one: A Technical Guide for Chemical Researchers
Foreword
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Within this context, the 1,2,3,4-tetrahydroisoquinoline framework represents a privileged scaffold, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[3] This guide provides an in-depth technical overview of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one, a molecule of significant interest for which detailed experimental data is not yet prevalent in public literature. By leveraging established principles of organic synthesis and spectroscopic analysis, we will construct a robust, albeit hypothetical, framework for its preparation, characterization, and potential applications. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a scientifically grounded starting point for the exploration of this and similar fluorinated heterocycles.
Core Molecular Identifiers
A precise definition of a chemical entity begins with its unambiguous identifiers. For 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one, these are crucial for database searches, computational modeling, and regulatory documentation.
| Identifier | Value | Source |
| SMILES | C1CNC(=O)C2=C1C(=CC(=C2)F)F | PubChem |
| InChIKey | JDEHOYQGHPWYKH-UHFFFAOYSA-N | PubChem |
| Molecular Formula | C9H7F2NO | PubChem |
| Molecular Weight | 183.16 g/mol | PubChem |
| CAS Number | 1229613-79-1 | PubChem |
Proposed Synthetic Strategy: A Modified Bischler-Napieralski Approach
While specific literature detailing the synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is scarce, a logical and effective route can be devised based on the venerable Bischler-Napieralski reaction.[4][5][6][7] This reaction, a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, provides a solid foundation for accessing the desired tetrahydroisoquinolin-1-one core. The presence of electron-withdrawing fluorine atoms on the aromatic ring necessitates careful consideration of the reaction conditions to ensure efficient cyclization.
The proposed multi-step synthesis commences with a commercially available difluorinated starting material and proceeds through a series of robust and well-characterized transformations.
Diagram of the Proposed Synthetic Pathway:
Caption: A proposed three-step synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(3,5-Difluorophenethyl)acetamide
-
Rationale: The initial step involves the acylation of the primary amine of 2-(3,5-difluorophenyl)ethan-1-amine. This is a standard and high-yielding reaction that forms the necessary β-arylethylamide precursor for the subsequent cyclization.
-
Procedure:
-
To a stirred solution of 2-(3,5-difluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl (aq).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford N-(3,5-difluorophenethyl)acetamide.
-
Step 2: Synthesis of 6,8-Difluoro-3,4-dihydroisoquinoline
-
Rationale: This is the key Bischler-Napieralski cyclization step. Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation. The electron-withdrawing nature of the fluorine atoms may require elevated temperatures (refluxing toluene) to drive the intramolecular electrophilic aromatic substitution.
-
Procedure:
-
Dissolve N-(3,5-difluorophenethyl)acetamide (1.0 eq) in anhydrous toluene (0.3 M).
-
Carefully add phosphorus oxychloride (3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with 6 M NaOH to a pH of ~10-11, keeping the mixture cool in an ice bath.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6,8-difluoro-3,4-dihydroisoquinoline.
-
Step 3: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one
-
Rationale: The final step involves the oxidation of the cyclic imine (dihydroisoquinoline) to the corresponding lactam. Potassium permanganate is a strong oxidizing agent capable of achieving this transformation.
-
Procedure:
-
Dissolve the crude 6,8-difluoro-3,4-dihydroisoquinoline (1.0 eq) in a mixture of acetone and water (3:1, 0.2 M).
-
Cool the solution to 0 °C and add a solution of potassium permanganate (1.5 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Quench the reaction with a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite, washing with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one.
-
Expected Physicochemical and Spectroscopic Properties
The introduction of two fluorine atoms onto the aromatic ring is expected to significantly influence the molecule's properties.
-
Lipophilicity: The fluorine atoms will increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.
-
Acidity/Basicity: The electron-withdrawing nature of fluorine will decrease the basicity of the lactam nitrogen and potentially increase the acidity of the N-H proton.
-
Metabolic Stability: The C-F bond is exceptionally strong, which is anticipated to block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability of the compound.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will likely appear as complex multiplets due to H-F coupling. The methylene protons of the tetrahydroisoquinoline core will likely appear as triplets.
-
¹³C NMR: The carbon NMR will be characterized by large C-F coupling constants for the fluorinated aromatic carbons. The carbonyl carbon of the lactam should appear around 160-170 ppm.
-
¹⁹F NMR: This will be a critical technique for characterizing the molecule. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts providing information about their electronic environment.[8][9][10]
-
Mass Spectrometry: The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (183.16 g/mol ).
Potential Applications in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-HIV, and antibacterial properties.[3] The introduction of fluorine can further enhance the therapeutic potential of these molecules.
-
Enzyme Inhibition: The fluorinated aromatic ring could engage in favorable interactions with enzyme active sites, potentially leading to potent and selective inhibitors.
-
CNS-Active Agents: The increased lipophilicity of the difluorinated compound may facilitate its entry into the central nervous system, making it a candidate for targeting CNS disorders.
-
Antimicrobial Agents: Fluorinated quinolones are a well-known class of antibiotics, suggesting that fluorinated tetrahydroisoquinolin-1-ones could also possess antimicrobial activity.
Conclusion
While direct experimental data for 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one remains to be published, this guide provides a scientifically rigorous and technically detailed roadmap for its synthesis and characterization. The proposed synthetic route, based on the well-established Bischler-Napieralski reaction, offers a plausible and efficient method for its preparation. The anticipated physicochemical and spectroscopic properties, along with the potential applications in drug discovery, underscore the value of this molecule as a target for further investigation. It is our hope that this guide will stimulate and facilitate future research into this and other novel fluorinated heterocyclic compounds, ultimately contributing to the development of new and improved therapeutics.
References
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts. 2021;11(11):1395. Available from: [Link]
- Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. 2011;6(1):151-190.
- Kiss, L.
-
Bischler–Napieralski reaction. In: Wikipedia. ; 2023. Available from: [Link]
- Kouznetsov, V. V.; Puentes, C. O. V. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. 2016;21(11):1559.
- Nagy, V.; et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. 2018;23(6):1280.
- Li, J. J. Pictet–Spengler Tetrahydroisoquinoline Synthese.
- Kiss, L.; et al.
- Whaley, W. M. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. 2011;6(1):74-150.
-
Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available from: [Link]
- Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2024;29(11):2565.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. 2020;9(2).
- Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. 2023;28(16):6078.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024;14(5):3187-3210.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. 2011;16(10):8522-8554.
- A new approach to the synthesis of 1,2,3,4-Tetrahydroisoquinoline derivatives using benzotriazole methodology. Charles Darwin University.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11(20):12095-12125.
- New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
- Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. 2022;13(10):2859-2868.
- Gauthier, J.
- Fluorinated Paramagnetic Complexes: Sensitive and Responsive Probes for Magnetic Resonance Spectroscopy and Imaging. Frontiers in Chemistry. 2020;8.
- The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Molecules. 2024;29(1):234.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
